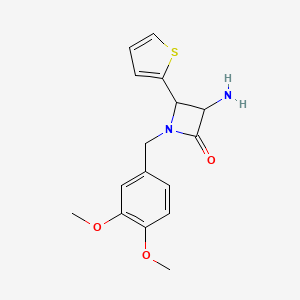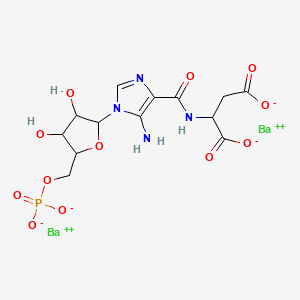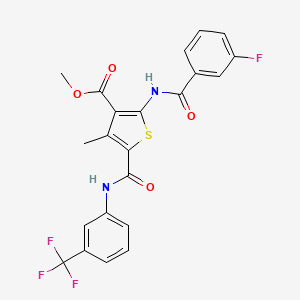
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate is an organic compound with a complex structure that includes both an ester and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-formyl-2-nitrophenyl)butanoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by formylation to add the formyl group. The final step involves esterification to form the ethyl ester.
Nitration: The aromatic precursor is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formylation: The nitrated compound is then subjected to a formylation reaction, often using reagents like formic acid or formyl chloride in the presence of a catalyst.
Esterification: The final step involves the reaction of the formylated nitro compound with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
化学反应分析
Types of Reactions
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and formyl groups direct incoming substituents to specific positions on the ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Ethyl 4-(4-amino-2-formylphenyl)butanoate.
Oxidation: Ethyl 4-(4-carboxy-2-nitrophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Potential use in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism by which Ethyl 4-(4-formyl-2-nitrophenyl)butanoate exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In oxidation reactions, the formyl group is converted to a carboxylic acid through the addition of oxygen atoms.
相似化合物的比较
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate can be compared with other similar compounds such as:
Ethyl 4-(4-nitrophenyl)butanoate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
Ethyl 4-(4-formylphenyl)butanoate:
Ethyl 4-(4-amino-2-nitrophenyl)butanoate: Contains an amino group instead of a formyl group, leading to different chemical properties and reactivity.
The presence of both the nitro and formyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
属性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
ethyl 4-(4-formyl-2-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-11-7-6-10(9-15)8-12(11)14(17)18/h6-9H,2-5H2,1H3 |
InChI 键 |
APEAFLSQXDJKKL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)






methanamine](/img/structure/B12076449.png)



